2-Chloro-6-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes::
Nucleophilic Substitution (SN2): The benzylic position in 2-chlorobenzoic acid can undergo nucleophilic substitution reactions.
Electrophilic Aromatic Substitution (EAS): While EAS typically occurs at the aromatic ring, the benzylic position can also participate in electrophilic substitutions under certain conditions.
- Industrial-scale synthesis often involves the use of reagents like NBS or other halogenating agents.
Chemical Reactions Analysis
Oxidation: The benzylic position can be oxidized to form a benzylic carbocation, which can then react with nucleophiles.
Reduction: Reduction of the carbonyl group or the sulfonyl group may occur.
Substitution: As mentioned earlier, both SN2 and EAS reactions are possible.
Common Reagents: NBS, reducing agents, and strong acids.
Major Products: Chlorination at the benzylic position or other functional group modifications.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Employed in the preparation of other compounds.
Mechanism of Action
- The exact mechanism of action for MSAB depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other benzoic acid derivatives, such as 2-aminobenzoic acid and 4-chlorobenzoic acid.
Uniqueness: MSAB’s unique combination of chlorine, sulfonamide, and carboxylic acid groups sets it apart from other compounds.
Properties
Molecular Formula |
C14H12ClNO4S |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-chloro-6-[(4-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-5-7-10(8-6-9)21(19,20)16-12-4-2-3-11(15)13(12)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI Key |
GBAOAWVZMZQULB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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